molecular formula C16H17NO5S2 B1195700 5-[(3-Ethoxycarbonyl-4-thiophen-2-yl-2-thiophenyl)amino]-5-oxopentanoic acid

5-[(3-Ethoxycarbonyl-4-thiophen-2-yl-2-thiophenyl)amino]-5-oxopentanoic acid

Cat. No. B1195700
M. Wt: 367.4 g/mol
InChI Key: QKNHDCQPVUCGMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(3-ethoxycarbonyl-4-thiophen-2-yl-2-thiophenyl)amino]-5-oxopentanoic acid is a member of thiophenes and a ring assembly.

Scientific Research Applications

Potential in Cosmetics and Skin Care

A study on sulfur-containing compounds in pineapple fruits, including similar compounds to the one , revealed inhibitory activities against tyrosinase. These compounds could contribute to anti-browning effects and have potential as skin whitening agents in cosmetic applications (Zheng et al., 2010).

Use in Organic Synthesis and Molecular Crystals

Research on the recyclization of similar compounds has led to the synthesis of potassium 1-cyano-3-{[5-R1-4-R2-3-(ethoxycarbonyl)-thiophen-2-yl]amino}-1-R3-5-oxo-5-arylpenta-1,3-dien-2-olates, demonstrating their potential in organic synthesis (Shipilovskikh & Rubtsov, 2020). Furthermore, a study has shown that a similar compound was used as a building block for organic molecular crystals with stable photoluminescence, suggesting applications in materials science (Zhestkij et al., 2021).

properties

Product Name

5-[(3-Ethoxycarbonyl-4-thiophen-2-yl-2-thiophenyl)amino]-5-oxopentanoic acid

Molecular Formula

C16H17NO5S2

Molecular Weight

367.4 g/mol

IUPAC Name

5-[(3-ethoxycarbonyl-4-thiophen-2-ylthiophen-2-yl)amino]-5-oxopentanoic acid

InChI

InChI=1S/C16H17NO5S2/c1-2-22-16(21)14-10(11-5-4-8-23-11)9-24-15(14)17-12(18)6-3-7-13(19)20/h4-5,8-9H,2-3,6-7H2,1H3,(H,17,18)(H,19,20)

InChI Key

QKNHDCQPVUCGMO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC=CS2)NC(=O)CCCC(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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